2-(3-Iodobenzoyl)pyridine

Description

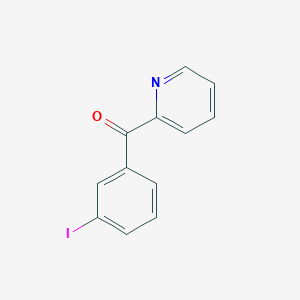

2-(3-Iodobenzoyl)pyridine is a halogenated aromatic compound featuring a pyridine ring substituted at the 2-position with a benzoyl group bearing an iodine atom at the meta position. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name |

(3-iodophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUERDFFIEPDLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629270 | |

| Record name | (3-Iodophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-80-1 | |

| Record name | (3-Iodophenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Iodophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodobenzoyl)pyridine typically involves the acylation of pyridine with 3-iodobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as both a solvent and a base. The reaction conditions often include refluxing the mixture to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodobenzoyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

2-(3-Iodobenzoyl)pyridine serves as a vital building block in organic synthesis. It is utilized to create more complex organic molecules through various synthetic pathways. Its structural features allow for the exploration of new reactions and methodologies in synthetic organic chemistry.

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly due to its biological activities:

- Antimicrobial Properties : Research indicates that derivatives of pyridine compounds, including this compound, can exhibit antimicrobial effects against various pathogens .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory agents.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through enzyme inhibition and receptor modulation .

Material Science

In material science, this compound is explored for its potential in developing new materials with unique properties. Its application in organic light-emitting diodes (OLEDs) has been suggested due to the photoluminescent properties of similar pyridine derivatives. This aspect opens avenues for research into electronic materials and coatings.

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

- Antimicrobial Activity : A study demonstrated that pyridine derivatives showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, indicating potential for developing new antimicrobial agents .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of similar compounds have shown promising results, suggesting that modifications like those found in this compound could enhance therapeutic efficacy.

- Material Science Innovations : Research into the photoluminescent properties of pyridine derivatives has paved the way for advancements in OLED technology, with implications for electronic device manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-Iodobenzoyl)pyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new compounds. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, although specific details would depend on the particular application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen vs. Alkyl/Aryl Groups

2-(Chloromethyl)pyridine Hydrochloride

- Structure : A pyridine derivative with a chloromethyl group (-CH₂Cl) at the 2-position.

- Key Differences :

2-(3-Pentenyl)pyridine

- Structure : A pyridine ring substituted with a pentenyl chain at the 2-position.

- Key Differences :

- The aliphatic chain in 2-(3-Pentenyl)pyridine reduces aromaticity and increases hydrophobicity compared to the planar iodobenzoyl group.

- Lower molecular weight (147.22 g/mol) and lack of heavy atoms (e.g., iodine) limit its utility in catalytic applications but enhance its compatibility with biological membranes .

Iodinated Analogues

2-ETHYL-4'-IODOBENZOPHENONE

- Structure: A benzophenone derivative with iodine at the 4′-position and an ethyl group at the 2-position.

- Key Differences: The benzophenone core lacks the pyridine nitrogen, reducing basicity and altering coordination chemistry. Iodine’s position (para vs. meta in this compound) affects electronic distribution and steric hindrance in coupling reactions .

3-(2-Iodobenzyl)-2-(pyridin-4-yl)oxazolidine

- Structure : Combines a pyridine ring with an oxazolidine moiety and an iodobenzyl group.

- Key Differences :

- The oxazolidine ring introduces chirality and conformational rigidity, which are absent in this compound.

- The benzyl-iodo group may enhance stability in aqueous environments compared to the benzoyl-iodo group .

Biological Activity

2-(3-Iodobenzoyl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the iodobenzoyl group enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 898779-80-1

Biological Activity Overview

The biological activity of this compound has been explored through various studies, showcasing its potential in different therapeutic areas.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of pyridine compounds, including those with halogen substitutions (like iodine), demonstrated enhanced activity against various bacterial strains compared to standard antibiotics such as norfloxacin and fluconazole .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | < 25 |

| Standard (Norfloxacin) | E. coli | 50 |

| Standard (Fluconazole) | C. albicans | 30 |

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. It has been shown to inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and inhibiting key enzymes involved in cancer progression. For instance, a derivative with a similar structure was reported to inhibit DNA topoisomerase, leading to reduced cell viability in breast cancer cell lines .

Case Study: Inhibition of Cancer Cell Growth

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 12 µM (indicating effective inhibition)

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, this compound has demonstrated anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition | IC50 (µM) |

|---|---|---|

| This compound | TNF-α | 15 |

| Control (Dexamethasone) | TNF-α | 5 |

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The iodo group enhances electron density and facilitates binding to biological macromolecules, influencing pathways related to cell growth and inflammation.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.

- Anticancer Mechanism : Inhibition of DNA synthesis and induction of apoptosis.

- Anti-inflammatory Mechanism : Modulation of NF-κB signaling pathway leading to decreased cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.